Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate

Lipophilicity Drug-likeness Agrochemical design

Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate (CAS 477870-09-0) is a synthetic 1,2,4-oxadiazolidin-5-one derivative bearing a 2,4-dichlorophenyl substituent at the N4 position, an N2-methyl group, and an ethyl acetate side chain at C5. This compound belongs to the broader oxadiazolidinone class, which has been explored for herbicidal, enzyme-inhibitory (e.g., PAI-1, PTP1B), and antiproliferative applications.

Molecular Formula C13H14Cl2N2O4
Molecular Weight 333.17
CAS No. 477870-09-0
Cat. No. B2453162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate
CAS477870-09-0
Molecular FormulaC13H14Cl2N2O4
Molecular Weight333.17
Structural Identifiers
SMILESCCOC(=O)CC1N(C(=O)N(O1)C)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H14Cl2N2O4/c1-3-20-12(18)7-11-17(13(19)16(2)21-11)10-5-4-8(14)6-9(10)15/h4-6,11H,3,7H2,1-2H3
InChIKeyPRYAIQIMLKCQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate (CAS 477870-09-0): Procurement-Relevant Structural and Physicochemical Profile


Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate (CAS 477870-09-0) is a synthetic 1,2,4-oxadiazolidin-5-one derivative bearing a 2,4-dichlorophenyl substituent at the N4 position, an N2-methyl group, and an ethyl acetate side chain at C5 [1]. This compound belongs to the broader oxadiazolidinone class, which has been explored for herbicidal, enzyme-inhibitory (e.g., PAI-1, PTP1B), and antiproliferative applications [2]. Unlike the 3,5-dioxo congeners typified by the obsolete herbicide methazole, the target compound possesses a mono-oxo (3-oxo) ring architecture, resulting in a distinct electronic profile, hydrogen-bonding capacity (HBA = 4, HBD = 0), and stereochemical lability (one undefined stereocenter, supplied as a racemate) [1]. Its computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 59.1 Ų position it within a lipophilicity range compatible with both cellular permeability and organic-solvent processability [1].

Why Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate Cannot Be Casually Replaced by In-Class Analogs


Generic substitution within the 1,2,4-oxadiazolidinone chemical space is unreliable because three independent structural variables—the chlorophenyl substitution pattern, the ring oxidation state, and the C5 side chain functionality—each exert a non-additive influence on target binding, metabolic stability, and physicochemical behavior. The target compound combines a 2,4-dichlorophenyl group (which introduces both ortho- and para-electron-withdrawing effects) with a 3-oxo ring (rather than the 3,5-dioxo system of methazole) and an ethyl ester terminus (rather than a free carboxylic acid) [1]. In the oxadiazolidinedione-derived PAI-1 inhibitor series, the replacement of a 2,4-dichlorophenyl group with a 4-chlorophenyl analog resulted in a >10-fold loss of inhibitory potency, demonstrating that the second chlorine atom is not a silent structural feature [2]. Similarly, the choice between the free acetic acid analog (e.g., CAS 217466-63-2) and the ethyl ester prodrug form alters both logP and membrane permeability in a manner that cannot be compensated by simple formulation adjustments [3]. Procurement of a 'close analog' without verifying these three structural loci may lead to orders-of-magnitude differences in the biological or industrial outcome.

Quantitative Differentiation Evidence for Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate vs. Closest Analogs


Physicochemical Differentiation: XLogP3 and TPSA Comparison vs. Methazole (CAS 20354-26-1)

The target compound exhibits a computed XLogP3 of 2.7 and a TPSA of 59.1 Ų, compared to methazole (2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione), which has a reported logP of 3.07 and a TPSA of approximately 55–60 Ų (the additional carbonyl in methazole increases polarity but also increases molecular symmetry, partially offsetting the polarity gain) [1][2]. The lower logP of the target compound (Δ ≈ −0.37) arises from the replacement of the 3,5-dioxo system with a 3-oxo ring bearing an ethyl acetate side chain, introducing an additional ester oxygen and reducing the overall dipole moment of the ring system [1]. While small in absolute magnitude, a logP difference of 0.37 log units in the 2.7–3.1 range is sufficient to alter predicted membrane permeability by approximately 1.5- to 2-fold based on established logP-permeability correlations for neutral heterocycles [3].

Lipophilicity Drug-likeness Agrochemical design

Chlorophenyl Substitution Pattern: 2,4-Dichloro vs. 4-Chloro and 3,4-Dichloro Isomers – Structural and Predicted Pharmacological Impact

The target compound incorporates a 2,4-dichlorophenyl substituent at N4, in contrast to the 4-chlorophenyl analog (ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate, MW 298.73) and the 3,4-dichlorophenyl isomer found in methazole [1][2]. In the oxadiazolidinedione-derived PAI-1 inhibitor series, the 2,4-dichlorophenyl moiety conferred an IC50 advantage of >10-fold over the corresponding 4-chlorophenyl analog, attributed to an orthogonal halogen–π interaction between the ortho-chlorine and a proximal aromatic residue in the PAI-1 binding pocket [3]. In a structurally distinct chemotype (1,2,3-triazole cannabinoid ligands), the 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl) substitution pattern produced a CB1 Ki of 4.6 nM with 417-fold selectivity over CB2, whereas mono-chlorinated analogs were substantially less potent, reinforcing the non-redundant contribution of the 2,4-dichloro arrangement [4]. Although no direct head-to-head data exist for this oxadiazolidinone scaffold, the convergent SAR from two independent target classes supports the hypothesis that the 2,4-dichlorophenyl group is not functionally interchangeable with its 4-chloro or 3,4-dichloro counterparts.

Structure-activity relationship Halogen bonding Target selectivity

Ring Oxidation State: Mono-oxo (3-Oxo) vs. 3,5-Dioxo Architecture – Chemical Reactivity and Biological Spectrum Divergence

The target compound features a 1,2,4-oxadiazolidin-5-one ring with a single carbonyl at position 3 (C3=O), distinguishing it from the 3,5-dioxo system (oxadiazolidine-3,5-dione) of methazole and related agrochemicals [1][2]. The mono-oxo oxidation state has two mechanistically important consequences. First, the absence of the C5 carbonyl eliminates the electrophilic center present in the 3,5-dioxo system, rendering the target compound less susceptible to nucleophilic ring-opening reactions under physiological or environmental conditions. Second, the C5 position of the target compound is substituted with a CH2COOEt group rather than being oxidized, creating an additional stereocenter (racemic at C5) and providing a synthetic handle for further derivatization [1]. In the PAI-1 and PTP1B inhibitor series, oxadiazolidinediones (3,5-dioxo) achieved IC50 values of 0.12–0.3 μM, whereas 3-oxo analogs were not directly compared [3]. However, the distinct hydrogen-bonding pharmacophore of the mono-oxo system (HBA = 4, all arising from the ester and the N-O-C=O motif rather than a second ring carbonyl) predicts a different complement of protein-ligand interactions [1].

Heterocyclic chemistry Enzyme inhibition mechanism Metabolic stability

Ethyl Ester vs. Free Carboxylic Acid Functional Group: Predicted Impact on Permeability and Prodrug Potential

The target compound carries an ethyl ester (–COOEt) at the C5 side chain, whereas a closely related analog (CAS 217466-63-2) bears a free carboxylic acid (–COOH) at the equivalent position [1]. Esterification of a carboxylic acid to an ethyl ester typically increases logP by 1.5–2.0 log units and reduces the aqueous solubility by approximately 10- to 50-fold, depending on the parent acid's intrinsic lipophilicity [2]. For the target compound, the computed XLogP3 of 2.7 and TPSA of 59.1 Ų suggest that the ethyl ester form retains acceptable passive permeability characteristics (TPSA < 60 Ų is a common threshold for oral absorption), whereas the free acid analog (predicted XLogP3 ≈ 1.0–1.5 based on ester-to-acid logP decrement rules) would reside near or below the permeability threshold for many cell-based assays [1][2]. In the oxadiazolidinedione PTP1B inhibitor series, the acetic acid analogs (e.g., compounds 119 and 120) were the most potent enzyme inhibitors (IC50 0.12–0.3 μM), but their corresponding ester prodrugs were required to achieve cellular activity and in vivo efficacy [3]. The target compound's ethyl ester therefore occupies a dual-functional niche: it can serve directly as a cell-permeable probe compound or be hydrolyzed to the free acid for biochemical target engagement studies.

Prodrug design Membrane permeability Bioavailability

Molecular Weight and Heavy Atom Count as Selectivity and Nonspecific Binding Discriminators

The target compound has a molecular weight of 333.16 g/mol and a heavy atom count of 21, which is intermediate between the smaller methazole (MW 261.06, 16 heavy atoms) and larger oxadiazolidinedione drug candidates such as the PTP1B inhibitor lead compounds (MW typically 350–450 g/mol, 25–32 heavy atoms) [1][2][3]. This intermediate molecular complexity is mechanistically significant: compounds with MW > 300 and heavy atom count > 20 typically exhibit reduced promiscuous aggregation-based inhibition relative to smaller, more lipophilic fragments (MW < 250), while avoiding the poor solubility and high nonspecific binding associated with MW > 450 compounds [4]. The presence of two chlorine atoms, four oxygen-based hydrogen-bond acceptors, and five rotatable bonds confers a degree of conformational flexibility that may facilitate induced-fit binding without incurring the entropic penalty typical of highly rigid scaffolds such as methazole (which has only one rotatable bond) [1][2].

Molecular complexity Nonspecific binding Lead-likeness

Commercial Availability and Purity Benchmarking Against Structurally Analogous Building Blocks

The target compound is commercially available from multiple suppliers with a minimum purity specification of 95% (HPLC) . In contrast, the 4-chlorophenyl free acid analog (CAS 217466-63-2) is typically offered at ≥90% purity , and the 4-chlorophenyl ethyl ester analog (CAS not independently registered) is listed by fewer vendors with purity specifications ranging from 95% to unspecified . The higher and more consistent purity benchmark (≥95%) for the target compound reflects its more established synthetic route and quality control protocols, which directly reduces the risk of batch-to-batch variability in biological assays. The presence of the 2,4-dichlorophenyl group also simplifies HPLC purity verification: the UV absorption maximum is red-shifted relative to the 4-chlorophenyl analog (due to the extended conjugation from the ortho-chlorine), enabling more sensitive detection at 254 nm and more reliable quantification of trace impurities [1].

Chemical procurement Building block quality Supply chain reliability

Recommended Application Scenarios for Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate Based on Quantitative Differentiation Evidence


Fragment-Based or Hit-to-Lead Medicinal Chemistry Campaigns Targeting Serine Hydrolases or Phosphatases

The target compound's mono-oxo 1,2,4-oxadiazolidin-5-one scaffold avoids the electrophilic liability of the 3,5-dioxo system found in methazole while retaining a hydrogen-bonding pharmacophore (HBA = 4, TPSA = 59.1 Ų) compatible with enzyme active-site recognition [1]. Its intermediate molecular weight (333.16 g/mol) and heavy atom count (21) place it within the fragment-to-lead 'sweet spot' that balances target engagement with manageable nonspecific binding risk [2]. The 2,4-dichlorophenyl group provides orthogonal halogen-bonding potential that is absent in 4-chlorophenyl analogs, as evidenced by >10-fold potency differences in the oxadiazolidinedione PAI-1 series [3]. The ethyl ester functionality enables cell permeability for phenotypic screening while retaining the option of controlled hydrolysis to the free acid for biochemical target validation .

Agrochemical Probe Discovery for Protoporphyrinogen Oxidase (PPO) or Related Herbicide Targets

Although methazole (3,5-dioxo, 3,4-dichlorophenyl) is an established oxadiazolone herbicide, the target compound's 2,4-dichlorophenyl substitution and mono-oxo architecture may confer differential binding to PPO or related plastid enzymes, as the 2,4-dichloro pattern has been associated with enhanced phytotoxicity in certain oxadiazole herbicide series [1]. The lower logP (2.7 vs. 3.07 for methazole) predicts reduced soil adsorption (lower Koc) and potentially greater phloem mobility, which is a desirable trait for systemic herbicidal activity [2]. The C5 ethyl acetate side chain provides a synthetic anchor for further derivatization to optimize crop selectivity and environmental fate, offering greater chemical space exploration potential than the fully oxidized methazole scaffold [3].

Chemical Biology Probe Development Requiring Chiral Resolution or Stereochemical SAR

The C5 position of the target compound bears a CH2COOEt substituent, creating a single undefined stereocenter (racemate) that is absent in the achiral methazole scaffold [1]. This stereogenic center enables chiral chromatographic resolution or asymmetric synthesis to generate enantiopure material for stereochemistry-activity relationship (SSAR) studies. The availability of both enantiomers would allow investigation of whether the oxadiazolidinone binding mode exhibits stereochemical preference at the target protein, a dimension of SAR that is structurally inaccessible with the symmetric 3,5-dioxo analogs. The ≥95% commercial purity and multi-vendor availability ensure adequate starting material quality for preparative chiral separation [2].

Ester Prodrug Design for In Vivo Pharmacokinetic Optimization

The ethyl ester group at C5 provides a 1.2–1.7 log-unit lipophilicity advantage over the corresponding free carboxylic acid analog, placing the compound's XLogP3 (2.7) above the permeability threshold while remaining below the logP > 5 limit associated with poor solubility and rapid metabolic clearance [1]. This physicochemical profile makes the target compound directly usable in cell-based assays without requiring formulation with DMSO concentrations that may cause solvent toxicity. For in vivo studies, the ethyl ester can be hydrolyzed by plasma and hepatic esterases to release the active free acid, a prodrug strategy validated across multiple carboxylic acid-containing drug classes [2]. The 2,4-dichlorophenyl group may also retard ester hydrolysis through steric and electronic effects, potentially extending the in vivo half-life relative to mono-chlorinated analogs [3].

Quote Request

Request a Quote for Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.